molecular formula C16H17NOS2 B2682267 N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034332-83-5

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2682267
CAS RN: 2034332-83-5
M. Wt: 303.44
InChI Key: IJMGLNFIARXHNR-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds are usually identified through 1H NMR, 13C NMR and HRMS spectra .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can vary widely depending on the specific compound and its functional groups. For example, some thiophene derivatives have been shown to exhibit fungicidal activities .

Scientific Research Applications

Organic Synthesis and Catalysis

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide serves as a precursor or intermediate in the synthesis of complex organic compounds. Its structural features make it suitable for reactions involving cycloadditions, cyclizations, and the formation of heterocyclic compounds. For example, the synthesis of tetrahydroindazol-4(5H)one and 7-thione from functionalized cyclic enaminones demonstrates its utility in generating novel heterocyclic systems with potential biological activity (Ashry, Awad, & Bdeewy, 2019). Similarly, phosphine-catalyzed [4+2] annulation processes utilize related cyclic enaminones to efficiently synthesize cyclohexenes, showcasing the versatility of these compounds in organic synthesis (Tran & Kwon, 2007).

Palladium Recovery

In the field of materials science and chemical engineering, derivatives of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide have been explored for their ability to recover palladium(II) from complex chloride solutions. Such applications are critical in the recycling of precious metals from electronic waste and other secondary materials, highlighting the environmental significance of these compounds (Ortet & Paiva, 2015).

Biological Activity and Drug Design

The compound and its derivatives show promise in pharmacological research, particularly in the development of new therapeutic agents. For instance, cycloalkylthiophene Schiff bases and their metal complexes have been synthesized and tested for antibacterial and antifungal activities. These studies suggest the potential of such compounds in the development of new antimicrobial drugs (Altundas, Sarı, Çolak, & Öğütcü, 2010). Moreover, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization highlights the role of related compounds in generating biologically active molecules with potential therapeutic applications (Wang et al., 2008).

Mechanism of Action

The mechanism of action of thiophene derivatives can also vary widely. Some thiophene derivatives are known to have fungicidal activities .

Future Directions

Thiophene derivatives are significant lead compounds that can be used for further structural optimization .

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-16(12-5-2-1-3-6-12)17-15(13-8-10-19-11-13)14-7-4-9-20-14/h1-2,4,7-12,15H,3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMGLNFIARXHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclohex-3-enecarboxamide

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